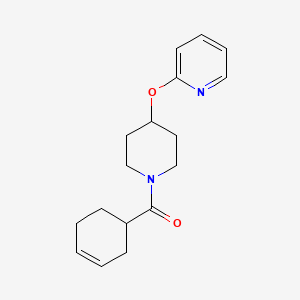
Cyclohex-3-en-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohex-3-en-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Cyclohex-3-en-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexene ring and a piperidine moiety substituted with a pyridine group, which contributes to its unique biological profile. The structure can be summarized as follows:
- Chemical Formula : C15H18N2O
- Molecular Weight : 246.32 g/mol
1. Dipeptidyl Peptidase IV (DPP-IV) Inhibition
One of the primary biological activities of this compound is its ability to inhibit DPP-IV, an enzyme implicated in glucose metabolism and diabetes. Inhibition of DPP-IV can lead to increased levels of incretin hormones, which help regulate blood sugar levels.
- Mechanism : DPP-IV inhibitors prevent the degradation of incretin hormones, thereby enhancing insulin secretion in response to meals.
- Research Findings : Studies have demonstrated that compounds similar to this compound exhibit potent DPP-IV inhibitory activity, suggesting potential use in diabetes management .
2. Antitumor Activity
Recent investigations have highlighted the compound's potential antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines.
- Mechanism : The compound may exert its antitumor effects through the inhibition of Class I PI3-kinase enzymes, which play a crucial role in cancer cell survival and proliferation.
- Case Study : In vitro studies indicated that derivatives of this compound reduced cell viability in breast and prostate cancer cell lines, pointing towards its potential as an anticancer agent .
3. Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities.
- Research Findings : A series of related compounds were synthesized and tested against various bacterial strains and fungi, showing promising results in inhibiting growth .
4. Neuroprotective Effects
Emerging research suggests that the compound may have neuroprotective effects, potentially beneficial for conditions like Alzheimer's disease.
- Mechanism : It is hypothesized that the compound can modulate neuroinflammation and oxidative stress pathways .
Table 1: Summary of Biological Activities
Propiedades
IUPAC Name |
cyclohex-3-en-1-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-17(14-6-2-1-3-7-14)19-12-9-15(10-13-19)21-16-8-4-5-11-18-16/h1-2,4-5,8,11,14-15H,3,6-7,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWHLVLTVJYAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














